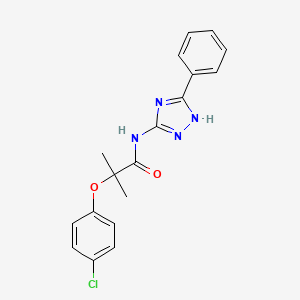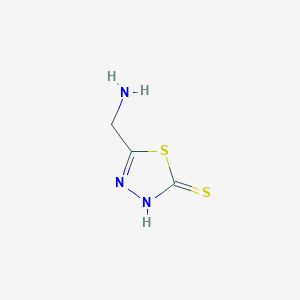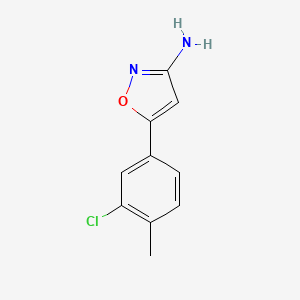
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a triazole derivative. One common method involves the use of 2,2-dimethylbutanenitrile and 1H-1,2,4-triazole under specific reaction conditions, such as refluxing in ethanol for 24-36 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with specific metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile include:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the dimethyl groups and the butanenitrile moiety.
Propriétés
Formule moléculaire |
C8H12N4 |
|---|---|
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-8(2,5-9)3-4-12-7-10-6-11-12/h6-7H,3-4H2,1-2H3 |
Clé InChI |
DXPZYDVUTCTYHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1C=NC=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)

![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)



![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
